molecular formula C12H18N2 B13606821 4-Methyl-2-piperidin-4-ylmethyl-pyridine

4-Methyl-2-piperidin-4-ylmethyl-pyridine

Cat. No.: B13606821
M. Wt: 190.28 g/mol
InChI Key: RHWXBQVOQRYVIR-UHFFFAOYSA-N
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Description

4-methyl-2-[(piperidin-4-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. One common method is the reductive amination of 4-methylpyridine with piperidine using a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(piperidin-4-yl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-2-[(piperidin-4-yl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(piperidin-4-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(piperidin-4-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile intermediate in organic synthesis and drug design .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-2-(piperidin-4-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-2-7-14-12(8-10)9-11-3-5-13-6-4-11/h2,7-8,11,13H,3-6,9H2,1H3

InChI Key

RHWXBQVOQRYVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCNCC2

Origin of Product

United States

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